Diethyl (2-methylallyl)phosphonate
Overview
Description
Diethyl (2-methylallyl)phosphonate, also known as DMMP, is a chemical compound that has been widely studied due to its various applications in scientific research. DMMP is a colorless liquid that is soluble in water and has a strong odor. It is commonly used as a simulant for chemical warfare agents and as a precursor for the synthesis of other organic compounds.
Scientific Research Applications
Anticorrosion Properties
Diethyl (2-methylallyl)phosphonate and its derivatives have been studied for their anticorrosion properties. In a study, diethyl (phenylamino) methyl) phosphonate derivatives were synthesized and investigated as corrosion inhibitors of XC48 carbon steel in an acidic medium. These compounds showed promising results in corrosion inhibition, supported by weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy. The study highlighted the significance of the position of certain functional groups in the chemical structure on the corrosion inhibition efficiencies (Moumeni et al., 2020).
Corrosion Inhibitors for Industrial Processes
Another study focused on the synthesis of α-aminophosphonates, including diethyl (1-((4-chlorophenyl)amino)-3-phenylallyl)phosphonate, and their effect on mild steel corrosion in hydrochloric acid, a scenario relevant to industrial pickling processes. These compounds acted as mixed-type inhibitors and showed high inhibition efficiency, corroborated by both experimental and theoretical studies (Gupta et al., 2017).
Organic Synthesis and Chemical Reactions
Diethyl (2-methylallyl)phosphonate derivatives have been employed in various organic synthesis and chemical reactions. For instance, diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate and diethyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate have been used as reagents in different chemical transformations, illustrating their versatility in organic chemistry (Kluge, 2003) (Netz & Seidel, 1992).
Metal Recovery and Chelating Systems
Research on diethyl ((diphenylphosphoryl)methyl)phosphonate, a related compound, has been conducted to explore its potential as a chelating system for the recovery of strategic metals. The synthesized bisphosphonates exhibited properties useful in complexing agents and demonstrated potential in metal recovery applications (Dougourikoye et al., 2020).
Applications in Medicinal Chemistry
Diethyl (2-methylallyl)phosphonate derivatives have also been explored for their potential in medicinal chemistry. For example, diethyl (3‐phenoxy‐2‐oxo‐4‐phenyl‐azetidin‐1‐yl)‐phenyl‐methyl]‐phosphonate was investigated as a potent anticancer agent, particularly for chemo-differentiation therapy in acute promyelocytic leukemia. This compound induced cell differentiation and apoptosis, demonstrating its potential as a therapeutic agent [(Mohammadi et al., 2019)
properties
IUPAC Name |
3-diethoxyphosphoryl-2-methylprop-1-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17O3P/c1-5-10-12(9,11-6-2)7-8(3)4/h3,5-7H2,1-2,4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZGSMHGXZMADD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC(=C)C)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30451687 | |
Record name | Diethyl (2-methylallyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30451687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl (2-methylallyl)phosphonate | |
CAS RN |
51533-70-1 | |
Record name | Diethyl (2-methylallyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30451687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl (2-methylallyl)phosphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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